molecular formula C8H3Br2F2NO B13425005 7-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole

7-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole

Cat. No.: B13425005
M. Wt: 326.92 g/mol
InChI Key: VGEWKTPFLRKCDP-UHFFFAOYSA-N
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Description

7-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole (CAS 186828-50-2) is a halogenated benzoxazole derivative with the molecular formula C₈H₄BrF₂NO and a molecular weight of 248.024 g/mol. Key physical properties include a density of 1.761 g/cm³, boiling point of 200.1°C, and flash point of 74.8°C . Its structure features a benzoxazole core substituted with a bromine atom at position 7 and a bromodifluoromethyl group (-CF₂Br) at position 2. This combination of halogens (Br and F) confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C8H3Br2F2NO

Molecular Weight

326.92 g/mol

IUPAC Name

7-bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole

InChI

InChI=1S/C8H3Br2F2NO/c9-4-2-1-3-5-6(4)14-7(13-5)8(10,11)12/h1-3H

InChI Key

VGEWKTPFLRKCDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)OC(=N2)C(F)(F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole typically involves the reaction of 2-aminophenol with appropriate brominated and difluoromethylated reagents. One common method includes the condensation of 2-aminophenol with 2,2-difluoro-1,3-benzodioxole in the presence of bromine under controlled conditions . The reaction is carried out in a solvent such as ethanol or acetonitrile, with a catalyst like titanium tetraisopropoxide to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like column chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 7-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Data Tables

Table 1: Key Properties of 7-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole and Analogs

Compound Name Core Structure Substituents Molecular Weight (g/mol) Notable Activity/Property Reference
This compound Benzoxazole 7-Br, 2-CF₂Br 248.02 High lipophilicity
5-Bromo-2,2-difluorobenzo[d][1,3]dioxole Benzodioxole 5-Br, 2,2-F₂ 232.01 N/A
7-Bromo-3-chlorobenzo[d]isoxazole Isoxazole 7-Br, 3-Cl 232.46 Potential enzyme inhibition
4-Bromo-2-ethylbenzo[d]oxazole Benzoxazole 4-Br, 2-CH₂CH₃ 210.06 Moderate antimicrobial activity

Table 2: Antimicrobial Activity of Selected Halogenated Benzoxazoles (MIC Values)

Compound ID () Substituents MIC against Sa99 (μg/mL) MIC against Other Strains (μg/mL)
14 Fluoro 1.56 1.56–3.12
17 Bromo 3.12 3.12–6.25
18 4-Bromo 0.78 1.56–3.12
19 Difluoro 1.56 1.56–3.12

Biological Activity

7-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole is a compound belonging to the benzoxazole family, which is recognized for its diverse biological activities. This compound's unique structure, featuring both bromine and difluoromethyl substituents, enhances its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9_{9}H5_{5}Br2_{2}F2_{2}N1_{1}O1_{1}, with a molecular weight of approximately 306.92 g/mol. The presence of electron-withdrawing groups such as bromine and difluoromethyl significantly influences its chemical reactivity and biological activity.

PropertyValue
Molecular FormulaC9_{9}H5_{5}Br2_{2}F2_{2}N1_{1}O1_{1}
Molecular Weight306.92 g/mol
Structural ClassBenzoxazole

Biological Activity Overview

Benzoxazole derivatives have been extensively studied for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. The specific biological activities associated with this compound include:

  • Anticancer Activity : Studies have shown that benzoxazole derivatives can induce apoptosis in various cancer cell lines by activating caspase pathways. For instance, compounds structurally related to benzoxazoles have demonstrated cytotoxic effects against breast cancer cells (MCF-7), lung cancer (A549), and leukemia cells (U-937) .
  • Antimicrobial Activity : The compound exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria. Research indicates that certain benzoxazole derivatives inhibit bacterial DNA gyrase, a critical enzyme for bacterial DNA replication .
  • Anti-inflammatory Effects : Compounds within the benzoxazole class have been noted for their ability to inhibit phosphodiesterase (PDE), particularly PDE7, which plays a role in regulating inflammatory responses in various conditions .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The presence of bromine and difluoromethyl groups enhances binding affinity to target enzymes or receptors, improving selectivity and efficacy. For example, PDE7 inhibitors derived from benzoxazoles have shown promise in treating neurodegenerative disorders by modulating cAMP signaling pathways .
  • Induction of Apoptosis : Studies reveal that certain derivatives can trigger apoptosis in cancer cells by activating caspase cascades. This is particularly evident in MCF-7 cells where increased caspase-3 activity correlates with reduced cell viability .

Case Studies

Several studies have investigated the biological activity of benzoxazole derivatives similar to this compound:

  • Cytotoxicity Against Cancer Cell Lines :
    • A study reported that a related benzoxazole derivative exhibited an IC50_{50} value of 0.48 µM against MCF-7 cells, indicating potent anticancer activity .
    • Another study highlighted that compounds with similar structures showed significant cytotoxic effects with IC50_{50} values ranging from 0.12 to 2.78 µM against various cancer cell lines .
  • Antibacterial Activity :
    • Research demonstrated that certain benzoxazole derivatives displayed MIC values ≤ 1 µM against Mycobacterium tuberculosis, suggesting their potential as antimicrobial agents .
    • A separate study indicated that specific derivatives showed potent antibacterial activity against E. coli with effective concentrations as low as 25 µg/mL .

Q & A

How can the synthesis of 7-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole be optimized for high yield and purity?

Answer:
The synthesis of brominated benzoxazole derivatives typically involves sequential halogenation and functional group modifications. Key steps include:

  • Bromination: Use brominating agents (e.g., bromine or NBS) under controlled conditions to introduce bromine at the 7-position of the benzoxazole core. Reaction temperature and solvent polarity significantly influence regioselectivity .
  • Electrophilic Substitution: For introducing the [bromo(difluoro)methyl] group at the 2-position, employ reagents like bromodifluoroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). DMF or THF as solvents enhances electrophilic reactivity .
  • Purification: Recrystallization from ethanol or acetone improves purity, while column chromatography (silica gel, hexane/EtOAc) resolves by-products .

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